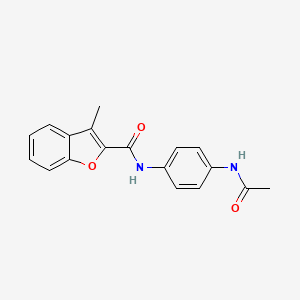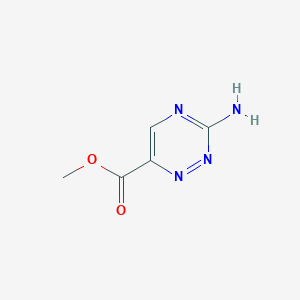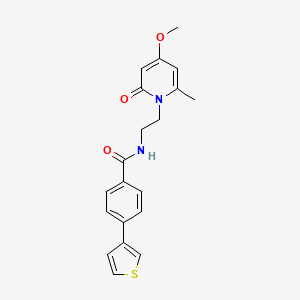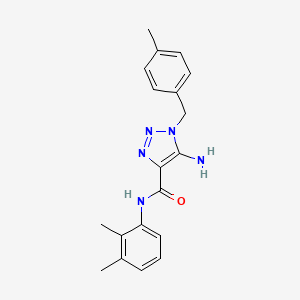![molecular formula C15H18N2O2 B2967042 N-[(1-Benzyl-5-oxopyrrolidin-3-yl)methyl]prop-2-enamide CAS No. 2361807-37-4](/img/structure/B2967042.png)
N-[(1-Benzyl-5-oxopyrrolidin-3-yl)methyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1-Benzyl-5-oxopyrrolidin-3-yl)methyl]prop-2-enamide, also known as BOPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. BOPA is a derivative of pyrrolidine and has been synthesized using various methods. The purpose of
Wirkmechanismus
N-[(1-Benzyl-5-oxopyrrolidin-3-yl)methyl]prop-2-enamide is a substrate for various enzymes, including cysteine proteases and serine hydrolases. Upon cleavage by these enzymes, N-[(1-Benzyl-5-oxopyrrolidin-3-yl)methyl]prop-2-enamide releases a fluorescent product, which can be detected using spectroscopic methods. N-[(1-Benzyl-5-oxopyrrolidin-3-yl)methyl]prop-2-enamide has been used to study the activity of enzymes involved in various biological processes, including inflammation, apoptosis, and cancer.
Biochemical and Physiological Effects
N-[(1-Benzyl-5-oxopyrrolidin-3-yl)methyl]prop-2-enamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of cathepsin B, a lysosomal cysteine protease involved in the degradation of extracellular matrix proteins. N-[(1-Benzyl-5-oxopyrrolidin-3-yl)methyl]prop-2-enamide has also been shown to inhibit the activity of fatty acid amide hydrolase, an enzyme that regulates endocannabinoid signaling. Inhibition of this enzyme results in increased levels of endocannabinoids, which have been shown to have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(1-Benzyl-5-oxopyrrolidin-3-yl)methyl]prop-2-enamide has several advantages for lab experiments, including its high selectivity for various enzymes and its ability to produce a fluorescent product upon cleavage. However, N-[(1-Benzyl-5-oxopyrrolidin-3-yl)methyl]prop-2-enamide has some limitations, including its sensitivity to pH and temperature, which can affect its stability and fluorescence. N-[(1-Benzyl-5-oxopyrrolidin-3-yl)methyl]prop-2-enamide also has limited solubility in water, which can affect its use in aqueous environments.
Zukünftige Richtungen
N-[(1-Benzyl-5-oxopyrrolidin-3-yl)methyl]prop-2-enamide has several potential future directions, including the development of more selective and potent inhibitors for various enzymes. N-[(1-Benzyl-5-oxopyrrolidin-3-yl)methyl]prop-2-enamide could also be used in the development of imaging agents for detecting the activity of enzymes in vivo. Further research is needed to understand the biochemical and physiological effects of N-[(1-Benzyl-5-oxopyrrolidin-3-yl)methyl]prop-2-enamide and its potential applications in various fields, including medicine and biotechnology.
Conclusion
N-[(1-Benzyl-5-oxopyrrolidin-3-yl)methyl]prop-2-enamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. N-[(1-Benzyl-5-oxopyrrolidin-3-yl)methyl]prop-2-enamide has been synthesized using various methods and has been used in various scientific research applications, including as a fluorescent probe for detecting the activity of cysteine proteases. N-[(1-Benzyl-5-oxopyrrolidin-3-yl)methyl]prop-2-enamide has several advantages for lab experiments, including its high selectivity for various enzymes and its ability to produce a fluorescent product upon cleavage. However, N-[(1-Benzyl-5-oxopyrrolidin-3-yl)methyl]prop-2-enamide has some limitations, including its sensitivity to pH and temperature and limited solubility in water. Further research is needed to understand the biochemical and physiological effects of N-[(1-Benzyl-5-oxopyrrolidin-3-yl)methyl]prop-2-enamide and its potential applications in various fields.
Synthesemethoden
N-[(1-Benzyl-5-oxopyrrolidin-3-yl)methyl]prop-2-enamide has been synthesized using different methods, including the reaction of N-benzylpyrrolidine-3,4-dicarboxylic anhydride with propargylamine in the presence of triethylamine. Another method involves the reaction of N-benzylpyrrolidine-3,4-dicarboxylic anhydride with propargyl alcohol in the presence of triethylamine. Both methods result in the formation of N-[(1-Benzyl-5-oxopyrrolidin-3-yl)methyl]prop-2-enamide, which can be purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-[(1-Benzyl-5-oxopyrrolidin-3-yl)methyl]prop-2-enamide has been used in various scientific research applications, including as a fluorescent probe for detecting the activity of cysteine proteases. It has also been used as a substrate for studying the activity of serine hydrolases. N-[(1-Benzyl-5-oxopyrrolidin-3-yl)methyl]prop-2-enamide has been used in the development of selective inhibitors for various enzymes, including cathepsin B, a lysosomal cysteine protease. N-[(1-Benzyl-5-oxopyrrolidin-3-yl)methyl]prop-2-enamide has also been used in the development of inhibitors for fatty acid amide hydrolase, an enzyme that regulates endocannabinoid signaling.
Eigenschaften
IUPAC Name |
N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-2-14(18)16-9-13-8-15(19)17(11-13)10-12-6-4-3-5-7-12/h2-7,13H,1,8-11H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWNNRVTQLLSJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1CC(=O)N(C1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-nitrobenzamide hydrochloride](/img/structure/B2966959.png)
![(3R,4S)-9-Oxa-1-azaspiro[5.5]undecane-3,4-diol;hydrochloride](/img/structure/B2966960.png)
![Methyl 3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2966961.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2966964.png)
![3-[4-(4-Fluoro-phenyl)-piperazine-1-sulfonyl]-benzoic acid](/img/structure/B2966966.png)

![2-(6-phenylimidazo[2,1-b]thiazol-3-yl)-N,N-dipropylacetamide](/img/structure/B2966968.png)




![2-[1-methyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2966981.png)
